5-Bromo-3-phenylbenzofuran is a brominated derivative of benzofuran, characterized by the presence of a bromine atom at the 5-position and a phenyl group at the 3-position of the benzofuran ring. Benzofurans are heterocyclic compounds known for their diverse biological activities, making them significant in medicinal chemistry and materials science. The compound's molecular formula is CHBrO, with a molecular weight of approximately 273.12 g/mol .
Benzofurans can be derived from various natural sources and synthesized through several chemical pathways. The classification of 5-Bromo-3-phenylbenzofuran falls under the category of halogenated organic compounds, specifically halobenzenes, which are known for their reactivity and utility in organic synthesis .
The synthesis of 5-Bromo-3-phenylbenzofuran can be achieved through multiple methods:
These methods highlight the versatility in synthesizing this compound, allowing for optimization based on desired yields and purity.
The molecular structure of 5-Bromo-3-phenylbenzofuran consists of a fused benzene and furan ring system with a bromine substituent at the 5-position and a phenyl group at the 3-position. The compound exhibits resonance stabilization due to its conjugated π-electron system.
Key Structural Data:
5-Bromo-3-phenylbenzofuran is reactive due to its bromine substituent, allowing it to participate in various chemical reactions:
These reactions demonstrate the compound's versatility in organic synthesis.
The mechanism of action for 5-Bromo-3-phenylbenzofuran primarily involves its reactivity due to the electrophilic nature of the bromine atom. In nucleophilic substitution reactions, nucleophiles attack the carbon atom bonded to bromine, leading to the formation of new compounds. The presence of both aromatic rings enhances its electrophilicity, making it susceptible to various nucleophiles.
5-Bromo-3-phenylbenzofuran exhibits typical properties associated with halogenated aromatic compounds:
These properties play a significant role in its handling and application in laboratory settings.
5-Bromo-3-phenylbenzofuran has several applications in scientific research:
The compound's diverse applications underscore its importance in both academic research and industrial settings.
Benzofuran derivatives have evolved from simple natural product isolates to sophisticated synthetic pharmacophores over the past century. Early medicinal interest emerged from naturally occurring compounds like Ailanthoidol (exhibiting antitumor properties) and Cicerfuran (demonstrating antifungal activity), which established the benzofuran core as a privileged scaffold in drug discovery [2] [8]. The structural simplicity of the fused benzene-furan system enabled systematic derivatization, leading to FDA-approved drugs such as the antiarrhythmic agent Amiodarone and the antifungal Griseofulvin [2] [5]. By the 21st century, advances in heterocyclic synthesis facilitated the development of targeted benzofuran derivatives, including BNC105 (a vascular disrupting agent in clinical trials for cancer) and 5-(2-aminopropyl)benzofuran analogs investigated for CNS disorders [5] [9]. This evolution underscores the scaffold’s versatility: introduction of electron-donating/withdrawing groups at C-3, C-5, or C-7 positions modulates electronic distribution and enhances binding affinity to biological targets like tubulin, kinases, and monoamine oxidases [6] [10].
5-Bromo-3-phenylbenzofuran (CAS 63362-84-5) exemplifies strategic rational design within benzofuran chemistry. Its molecular architecture combines three critical elements:
Table 1: Key Chemical Properties of 5-Bromo-3-phenylbenzofuran
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₄H₉BrO | Confirms elemental composition [1] |
Molecular Weight | 273.12 g/mol | Impacts pharmacokinetics (e.g., diffusion efficiency) |
SMILES Notation | Brc1ccc2c(c1)OC(C=2)c3ccccc3 | Encodes structural features [1] |
Purity (Commercial) | ≥95% | Ensures reliability in biological assays [1] |
This compound’s structural framework has been leveraged in diverse drug discovery programs, including anticancer agents targeting EGFR/HER2 kinases and neurodegenerative therapeutics inhibiting MAO-B [2] [9].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7